N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride
Description
This compound is a synthetic small molecule featuring a benzo[d]thiazole core linked to a 5-nitrofuran carboxamide moiety via a 3-(dimethylamino)propyl chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Its structure combines heterocyclic aromatic systems (benzothiazole, nitrofuran) with a tertiary amine side chain, which may influence bioavailability, receptor binding, and metabolic stability.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S.ClH/c1-19(2)10-5-11-20(16(22)13-8-9-15(25-13)21(23)24)17-18-12-6-3-4-7-14(12)26-17;/h3-4,6-9H,5,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLQNMAJQYMOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Nitrofuran Ring: The nitrofuran ring is introduced via a nitration reaction, where a furan derivative is treated with a nitrating agent such as nitric acid.
Coupling with the Dimethylamino Propyl Group: The final step involves coupling the benzo[d]thiazole and nitrofuran intermediates with a dimethylamino propyl group. This can be achieved through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran ring can undergo oxidation reactions, potentially forming nitro derivatives or other oxidized products.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkylating agents like methyl iodide or ethyl bromide.
Major Products
Oxidation: Nitro derivatives or other oxidized forms of the nitrofuran ring.
Reduction: Amino derivatives of the nitrofuran ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride may exhibit antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, offering possibilities for the treatment of various diseases.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization can lead to the creation of products with specific desired properties.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride likely involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole and nitrofuran moieties may facilitate binding to these targets, while the dimethylamino propyl group could enhance solubility and cellular uptake. The exact pathways and molecular interactions would depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular and Structural Differences
Key structural analogs (Table 1) share carboxamide or benzothiazole motifs but differ in substituents and heterocyclic systems.
Table 1: Structural and Molecular Comparison
Functional Group Impact on Properties
- 5-Nitrofuran vs. 4-Hydroxyquinoline: The nitro group in furan (target compound) may enhance electrophilicity and antimicrobial activity compared to the hydroxylated quinoline in SzR-105 . However, hydroxyquinolines often exhibit metal-chelating properties, which are absent in nitrofurans.
- Dimethylaminopropyl vs. Pyrrolidinylethyl Chains: The dimethylamino group in the target compound and SzR-105 improves water solubility via protonation, whereas pyrrolidinylethyl chains (e.g., C₁₆H₂₀ClN₃O₂) may increase lipophilicity and CNS penetration .
- Benzothiazole vs. Benzodioxole : Benzothiazole (target) is electron-deficient, favoring π-π stacking in receptor binding, while benzodioxole (compound 78 ) provides steric bulk and metabolic stability due to its fused oxygen rings.
Pharmacological Implications (Inferred)
- Antimicrobial Potential: The 5-nitrofuran group is historically associated with antibacterial and antiparasitic activity, suggesting the target compound may share these properties.
- Neuroactive Potential: Analogs with dimethylamino chains (e.g., SzR-105) are often explored for CNS targets due to their ability to cross the blood-brain barrier .
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
The compound features several notable structural components:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Nitrofuran ring : Associated with antibacterial properties.
- Dimethylamino propyl side chain : Enhances solubility and potential cellular uptake.
The synthesis typically involves multiple steps:
- Formation of the benzo[d]thiazole core through cyclization of 2-aminothiophenol with aldehydes or ketones.
- Introduction of the nitrofuran ring via nitration reactions.
- Coupling with the dimethylamino propyl group , often through nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | Moderate activity noted | Biofilm inhibition |
Studies have shown that the compound is bactericidal against Gram-positive bacteria, outperforming standard antibiotics like levofloxacin in certain assays .
Anticancer Activity
The compound's anticancer potential has been explored in various studies, indicating its ability to inhibit cancer cell proliferation through multiple pathways:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggers programmed cell death via mitochondrial pathways.
- Inhibition of Metastasis : Reduces invasive properties of cancer cells.
The mechanism by which this compound exerts its effects involves interaction with various biological targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
- DNA Interaction : Potential intercalation with DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Study on Antibacterial Activity : A study published in MDPI demonstrated that the compound exhibited strong antibacterial activity against MRSA strains, with an MBIC (Minimum Biofilm Inhibitory Concentration) significantly lower than that of standard treatments .
- Anticancer Research : In vitro studies have shown that the compound can effectively reduce viability in multiple cancer cell lines, suggesting a broad-spectrum anticancer potential.
- Toxicity Assessment : Preliminary toxicity assessments indicate low cytotoxicity towards normal human cells, making it a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
